![molecular formula C23H30O3 B13854993 (17S)-13-methyl-17-prop-1-ynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13854993.png)
(17S)-13-methyl-17-prop-1-ynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Ethylenedioxy-17α-(prop-1-ynyl)estra-5,9(11)-dien-17β-ol is a synthetic compound with a complex structure. It is characterized by the presence of an ethylenedioxy group and a prop-1-ynyl group attached to an estra-5,9(11)-dien-17β-ol backbone.
Vorbereitungsmethoden
The synthesis of 3,3-Ethylenedioxy-17α-(prop-1-ynyl)estra-5,9(11)-dien-17β-ol involves multiple steps. The starting material is typically a steroidal compound, which undergoes a series of chemical reactions to introduce the ethylenedioxy and prop-1-ynyl groups. Common synthetic routes include:
Formation of the Ethylenedioxy Group: This step involves the reaction of the steroidal compound with ethylene glycol in the presence of an acid catalyst to form the ethylenedioxy group.
Introduction of the Prop-1-ynyl Group: This step involves the reaction of the intermediate compound with a prop-1-ynyl halide under basic conditions to introduce the prop-1-ynyl group.
Analyse Chemischer Reaktionen
3,3-Ethylenedioxy-17α-(prop-1-ynyl)estra-5,9(11)-dien-17β-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include ketones and carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products formed from reduction include alcohols and alkanes.
Substitution: The compound can undergo substitution reactions with nucleophiles such as halides or amines.
Wissenschaftliche Forschungsanwendungen
3,3-Ethylenedioxy-17α-(prop-1-ynyl)estra-5,9(11)-dien-17β-ol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,3-Ethylenedioxy-17α-(prop-1-ynyl)estra-5,9(11)-dien-17β-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they may include steroid receptors and metabolic enzymes.
Vergleich Mit ähnlichen Verbindungen
3,3-Ethylenedioxy-17α-(prop-1-ynyl)estra-5,9(11)-dien-17β-ol can be compared with other similar compounds, such as:
Estradiol: A naturally occurring steroid hormone with a similar backbone structure but lacking the ethylenedioxy and prop-1-ynyl groups.
Ethinylestradiol: A synthetic derivative of estradiol with an ethinyl group at the 17α position, used in oral contraceptives.
Mestranol: Another synthetic derivative of estradiol with a methoxy group at the 3 position and an ethinyl group at the 17α position, also used in oral contraceptives.
The uniqueness of 3,3-Ethylenedioxy-17α-(prop-1-ynyl)estra-5,9(11)-dien-17β-ol lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H30O3 |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
(17S)-13-methyl-17-prop-1-ynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol |
InChI |
InChI=1S/C23H30O3/c1-3-9-22(24)11-8-20-19-5-4-16-15-23(25-13-14-26-23)12-7-17(16)18(19)6-10-21(20,22)2/h6,19-20,24H,4-5,7-8,10-15H2,1-2H3/t19?,20?,21?,22-/m0/s1 |
InChI-Schlüssel |
IABDMPHKMZWPIN-YTZNMQJJSA-N |
Isomerische SMILES |
CC#C[C@@]1(CCC2C1(CC=C3C2CCC4=C3CCC5(C4)OCCO5)C)O |
Kanonische SMILES |
CC#CC1(CCC2C1(CC=C3C2CCC4=C3CCC5(C4)OCCO5)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



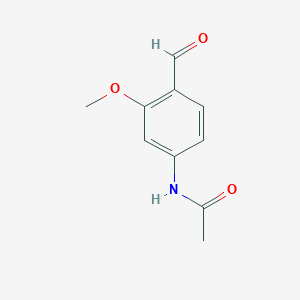
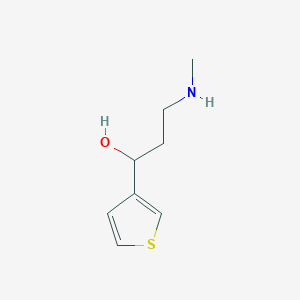

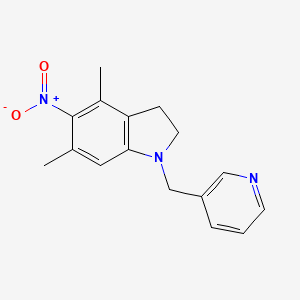
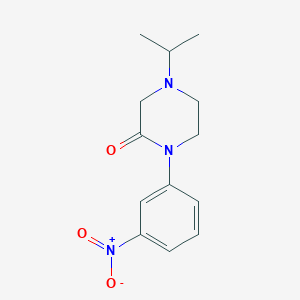
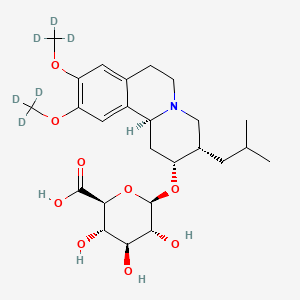
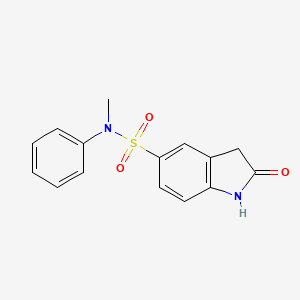
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13854952.png)
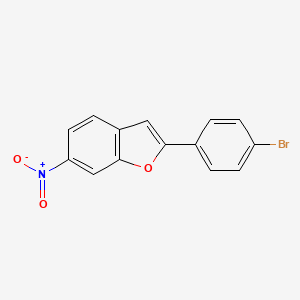
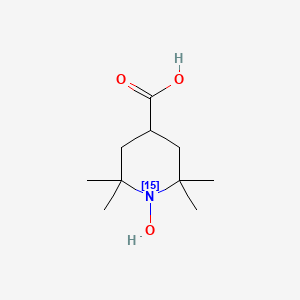
![3-Phenyl-1'-(3-phenylprop-2-en-1-yl)[3,4'-bipiperidine]-2,6-dione](/img/structure/B13854966.png)
![(4R,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B13854970.png)

